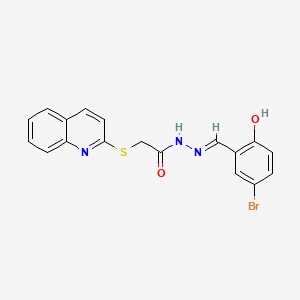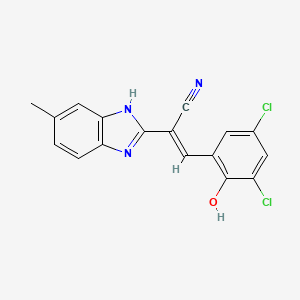
6-(4-morpholinyl)-4-(1-naphthylamino)-1,3,5-triazin-2(1H)-one
説明
6-(4-morpholinyl)-4-(1-naphthylamino)-1,3,5-triazin-2(1H)-one, also known as MNAT, is a chemical compound that belongs to the class of triazine derivatives. MNAT has been extensively studied in the field of medicinal chemistry due to its potential as a therapeutic agent.
作用機序
6-(4-morpholinyl)-4-(1-naphthylamino)-1,3,5-triazin-2(1H)-one exerts its therapeutic effects through various mechanisms of action. One of the primary mechanisms of action is the inhibition of protein kinases. This compound inhibits the activity of protein kinases, which are enzymes that play a crucial role in cell signaling and proliferation. By inhibiting protein kinases, this compound can prevent the growth and proliferation of cancer cells. This compound also exerts its antiviral effects by inhibiting the replication of viruses.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In cancer cells, this compound inhibits the activity of protein kinases, which leads to cell cycle arrest and apoptosis. This compound also inhibits the migration and invasion of cancer cells. In addition, this compound has been found to have anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines, which are molecules that play a crucial role in inflammation.
実験室実験の利点と制限
6-(4-morpholinyl)-4-(1-naphthylamino)-1,3,5-triazin-2(1H)-one has several advantages for lab experiments. It is a small molecule that can easily penetrate cells and tissues. It has low toxicity and can be easily synthesized in large quantities. However, this compound also has some limitations. It has poor solubility in water, which can make it difficult to administer in vivo. This compound also has a short half-life, which can limit its efficacy in vivo.
将来の方向性
There are several future directions for 6-(4-morpholinyl)-4-(1-naphthylamino)-1,3,5-triazin-2(1H)-one research. One area of research is the development of this compound analogs with improved solubility and efficacy. Another area of research is the investigation of this compound in combination with other therapeutic agents. This compound has been found to have synergistic effects with other anticancer agents, such as paclitaxel and doxorubicin. This compound also has potential as a therapeutic agent for other diseases, such as inflammatory diseases and viral infections. Further research is needed to explore the potential of this compound in these areas.
In conclusion, this compound is a promising chemical compound with potential as a therapeutic agent. Its inhibitory effects on protein kinases make it a promising candidate for the treatment of cancer and other diseases. Further research is needed to explore its potential in other areas and to develop more effective analogs.
科学的研究の応用
6-(4-morpholinyl)-4-(1-naphthylamino)-1,3,5-triazin-2(1H)-one has been found to have potential as a therapeutic agent in various diseases. It has been extensively studied for its anticancer properties. This compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been studied for its antiviral properties. It has been found to inhibit the replication of the human immunodeficiency virus (HIV) and the hepatitis C virus (HCV).
特性
IUPAC Name |
4-morpholin-4-yl-6-(naphthalen-1-ylamino)-1H-1,3,5-triazin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c23-17-20-15(19-16(21-17)22-8-10-24-11-9-22)18-14-7-3-5-12-4-1-2-6-13(12)14/h1-7H,8-11H2,(H2,18,19,20,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTMWNIJNTOKIRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=O)NC(=N2)NC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-fluorophenyl)-5-[(2-methyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3725675.png)

![N-cyclohexyl-2-{[4-hydroxy-1-(2-methylphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B3725694.png)
![3-[4-(dimethylamino)phenyl]acrylaldehyde (2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazone](/img/structure/B3725709.png)
![methyl 4-[(2-hydroxy-1-naphthyl)methylene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B3725717.png)

![3-benzyl-5-[(2-methyl-1H-indol-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3725735.png)
![N'-(4-hydroxy-3-methoxybenzylidene)-1-methylbicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B3725747.png)
![2-({3-allyl-5-[2-(1-ethyl-4(1H)-quinolinylidene)ethylidene]-4-oxo-1,3-thiazolidin-2-ylidene}methyl)-3-ethyl-4,5-diphenyl-1,3-thiazol-3-ium bromide](/img/structure/B3725760.png)
![3-{[(2-methyl-1H-indol-3-yl)methylene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3725761.png)

![4-[2-(2-amino-4-methyl-6-oxo-1-cyclohexen-1-yl)-2-oxoethyl]-2,6-piperidinedione](/img/structure/B3725771.png)
![2-[2-(2,4-dihydroxyphenyl)vinyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B3725778.png)
![5-[(5-bromo-1H-indol-3-yl)methylene]-3-sec-butyl-1,3-thiazolidine-2,4-dione](/img/structure/B3725792.png)
